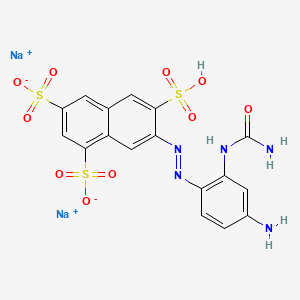
7-((4-Amino-2-ureidophenyl)azo)-1,3,6-naphthalenetrisulfonic acid, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate typically involves a multi-step process. The key steps include diazotization and coupling reactions. The starting material, 4-amino-2-(carbamoylamino)benzenesulfonic acid, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 6-sulfonaphthalene-1,3-disulfonic acid under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is isolated through filtration, washing, and drying steps.
化学反应分析
Types of Reactions
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学研究应用
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The mechanism of action of disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate primarily involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to its binding and subsequent effects. In biological systems, it can interact with proteins and nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (C.I. Direct Black 38)
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: (Direct Black 19)
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: (Direct Black 155)
Uniqueness
Disodium 7-{(e)-[4-amino-2-(carbamoylamino)phenyl]diazenyl}-6-sulfonaphthalene-1,3-disulfonate stands out due to its specific structural features, such as the presence of the carbamoylamino group, which imparts unique properties like enhanced stability and specific binding interactions. These characteristics make it particularly valuable in applications requiring high stability and precise interactions.
属性
CAS 编号 |
70714-85-1 |
|---|---|
分子式 |
C17H13N5Na2O10S3 |
分子量 |
589.5 g/mol |
IUPAC 名称 |
disodium;7-[[4-amino-2-(carbamoylamino)phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N5O10S3.2Na/c18-9-1-2-12(13(5-9)20-17(19)23)21-22-14-7-11-8(4-16(14)35(30,31)32)3-10(33(24,25)26)6-15(11)34(27,28)29;;/h1-7H,18H2,(H3,19,20,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
QKZZMPQRCDDRIN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1N)NC(=O)N)N=NC2=CC3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


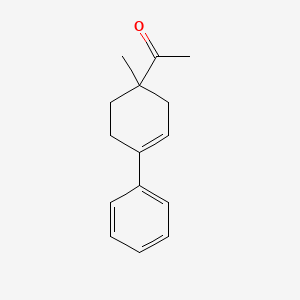
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
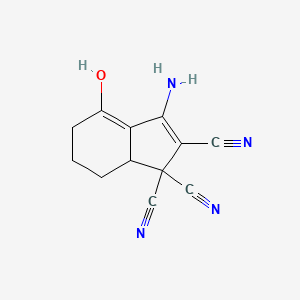



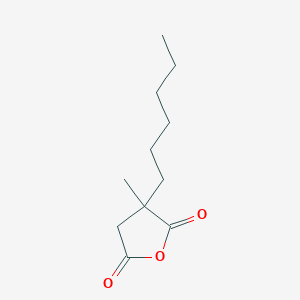
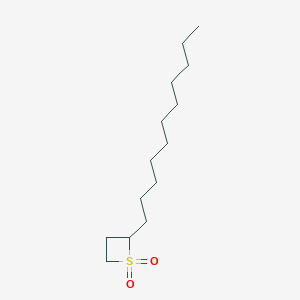
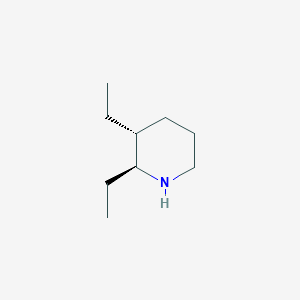

![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
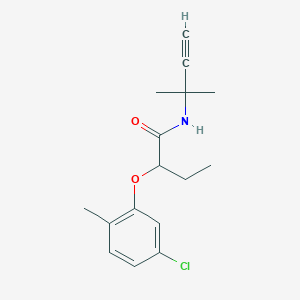
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

